molecular formula C8H11NO2 B1324194 2-Valeryloxazole CAS No. 898758-27-5

2-Valeryloxazole

Cat. No.: B1324194
CAS No.: 898758-27-5
M. Wt: 153.18 g/mol
InChI Key: BFSZJZZKWCMKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Valeryloxazole is a heterocyclic organic compound belonging to the oxazole family. It features a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Valeryloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to achieve this transformation at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For instance, the use of packed reactors containing manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Valeryloxazole undergoes various chemical reactions, including:

    Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.

    Substitution: Reactions involving the substitution of hydrogen atoms on the oxazole ring with other functional groups.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological receptors and enzymes, making it a valuable scaffold for drug discovery.

    Medicine: Potential therapeutic applications due to its biological activity, including antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Valeryloxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various receptors and enzymes through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and functionalization of the compound.

Comparison with Similar Compounds

    Oxazole: The parent compound of 2-Valeryloxazole, featuring a similar five-membered ring structure with one oxygen and one nitrogen atom.

    Thiazole: A related heterocyclic compound with a sulfur atom replacing the oxygen in the ring.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in drug discovery and material science .

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-4-7(10)8-9-5-6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSZJZZKWCMKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642034
Record name 1-(1,3-Oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-27-5
Record name 1-(2-Oxazolyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.